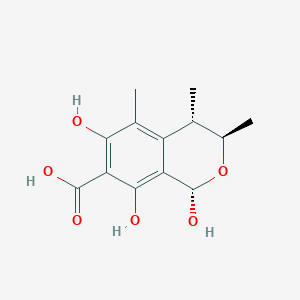
Citrinin hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citrinin hydrate is a mycotoxin produced by various fungi, including Penicillium, Aspergillus, and Monascus. Its chemical structure consists of a dihydrocoumarin ring fused with a quinone moiety, with a lactone group at the C-7 position. This compound has been associated with various toxicities, including nephrotoxicity, hepatotoxicity, and genotoxicity.
Mécanisme D'action
The mechanism of action of citrinin hydrate is complex and not fully understood. However, it is believed that this compound induces toxicity by generating reactive oxygen species (ROS) and causing oxidative stress. ROS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. This compound has also been shown to inhibit mitochondrial function and induce apoptosis in various cell lines.
Biochemical and physiological effects:
This compound has been shown to induce various biochemical and physiological effects, including nephrotoxicity, hepatotoxicity, and genotoxicity. Nephrotoxicity is the most common effect of this compound, with the toxin causing damage to the kidneys and impairing their function. Hepatotoxicity is another common effect of this compound, with the toxin causing liver damage and impairing liver function. Genotoxicity is another effect of this compound, with the toxin causing DNA damage and mutations.
Avantages Et Limitations Des Expériences En Laboratoire
Citrinin hydrate has several advantages and limitations for lab experiments. One advantage is that it is readily available and easy to synthesize. Another advantage is that it can be used to study the mechanisms of toxicity and develop therapeutic interventions. However, one limitation is that it is highly toxic and requires special handling and disposal. Another limitation is that it is difficult to study in vivo due to its toxicity and low solubility in water.
Orientations Futures
There are several future directions for citrinin hydrate research. One direction is to study the mechanisms of toxicity in more detail and develop therapeutic interventions to mitigate its toxic effects. Another direction is to study the effects of this compound on plant growth and development, as it has been shown to inhibit plant growth and development. Additionally, there is a need to develop more sensitive and specific methods for detecting this compound in food and feed samples to prevent contamination and reduce the risk of toxicity to humans and animals.
Applications De Recherche Scientifique
Citrinin hydrate has been extensively studied for its toxicological effects on various organisms, including humans, animals, and plants. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell lines. This compound has also been implicated in the development of various diseases, including kidney disease, liver disease, and cancer. Furthermore, this compound has been used as a tool to study the mechanisms of toxicity and the development of therapeutic interventions.
Propriétés
Numéro CAS |
157643-56-6 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
(1S,3R,4S)-1,6,8-trihydroxy-3,4,5-trimethyl-3,4-dihydro-1H-isochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H16O6/c1-4-6(3)19-13(18)8-7(4)5(2)10(14)9(11(8)15)12(16)17/h4,6,13-15,18H,1-3H3,(H,16,17)/t4-,6-,13+/m1/s1 |
Clé InChI |
MBTAFMZUDOUGPS-CGKQSRJASA-N |
SMILES isomérique |
C[C@@H]1[C@H](O[C@@H](C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
SMILES |
CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
SMILES canonique |
CC1C(OC(C2=C(C(=C(C(=C12)C)O)C(=O)O)O)O)C |
Autres numéros CAS |
157643-56-6 |
Synonymes |
3,4-dihydro-1,6,8-trihydroxy-3,4,5-trimethyl-1H-2-benzopyran-7-carboxylic acid citrinin hydrate citrinin hydrate, (1alpha,3alpha,4beta)-stereoisome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




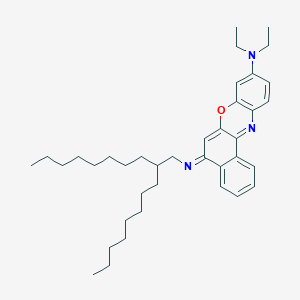
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
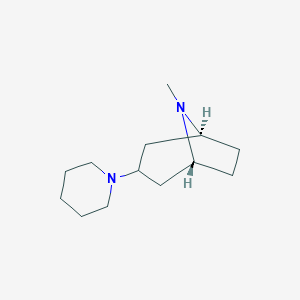

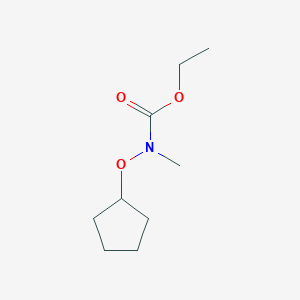
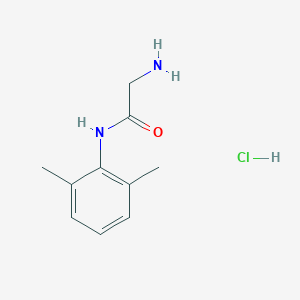
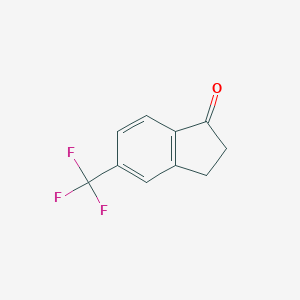
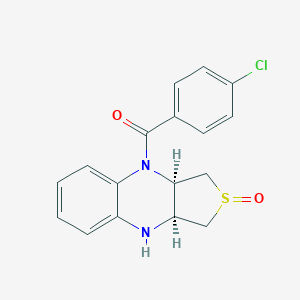


![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)

![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)